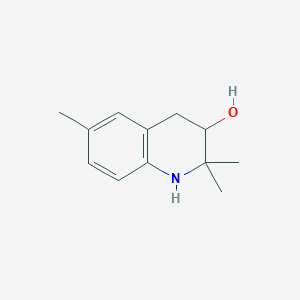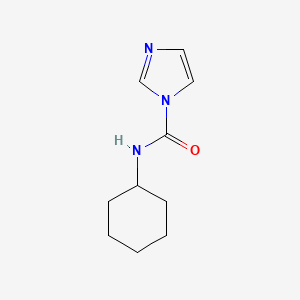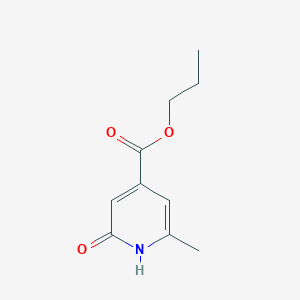
Propyl 2-hydroxy-6-methylisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-hydroxy-6-methylisonicotinate is a chemical compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It is a derivative of isonicotinic acid and is used primarily in research settings. This compound is known for its unique structure, which includes a propyl ester group, a hydroxyl group, and a methyl group attached to the isonicotinic acid core.
Vorbereitungsmethoden
The synthesis of Propyl 2-hydroxy-6-methylisonicotinate typically involves esterification reactions. One common method includes the reaction of 2-hydroxy-6-methylisonicotinic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Propyl 2-hydroxy-6-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propyl 2-hydroxy-6-methylisonicotinate is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Propyl 2-hydroxy-6-methylisonicotinate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity and binding to target molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activities, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Propyl 2-hydroxy-6-methylisonicotinate can be compared with other similar compounds such as:
- Methyl 2-hydroxy-6-methylisonicotinate
- Ethyl 2-hydroxy-6-methylisonicotinate
- Butyl 2-hydroxy-6-methylisonicotinate
These compounds share a similar core structure but differ in the length and nature of the ester group. The uniqueness of this compound lies in its specific ester group, which influences its physical and chemical properties, making it suitable for particular applications .
Eigenschaften
CAS-Nummer |
40975-42-6 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
propyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-4-14-10(13)8-5-7(2)11-9(12)6-8/h5-6H,3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
JXVAWCDXLDAUAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC(=O)NC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


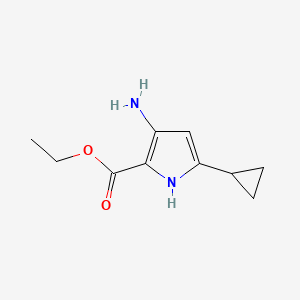
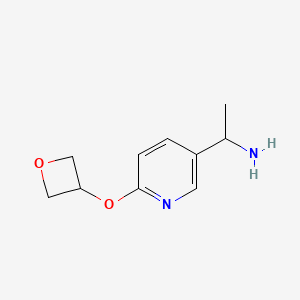
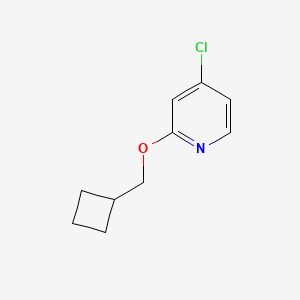
![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
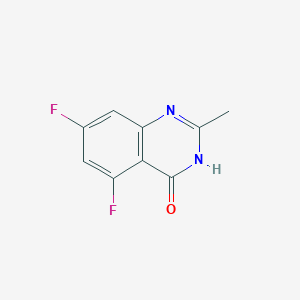

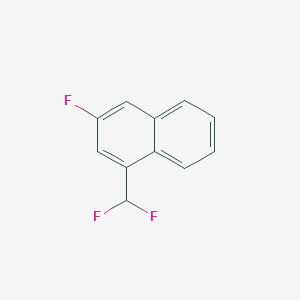
![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
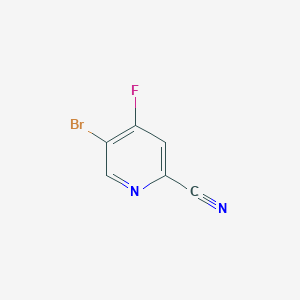
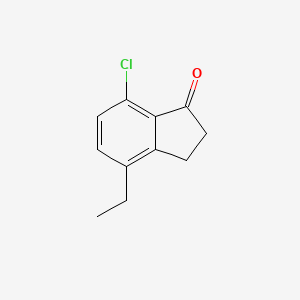
![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)

